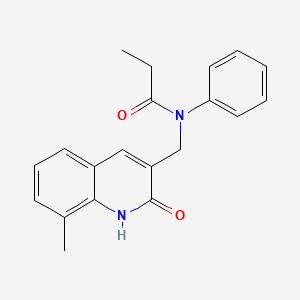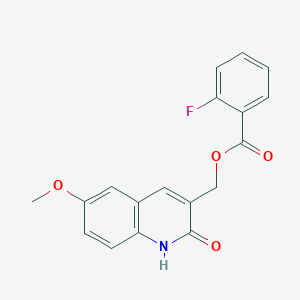
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate” is likely a quinoline derivative. Quinolines are aromatic compounds with a fused pyridine and benzene ring. In this case, the quinoline has a hydroxy group at the 2-position and a methoxy group at the 6-position. The quinoline is attached to a 2-fluorobenzoate group via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring system, the hydroxy and methoxy substituents on the quinoline, and the 2-fluorobenzoate group attached via a methylene bridge .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The hydroxy and methoxy groups might undergo reactions typical for alcohols and ethers, respectively. The benzoate group could participate in reactions typical for carboxylic acid esters .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. These properties could be influenced by factors such as the presence of the polar hydroxy and methoxy groups, the aromatic quinoline and benzoate systems, and the fluorine atom .Wissenschaftliche Forschungsanwendungen
Stroke Therapy
Neuroprotective Properties: “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate” derivatives have shown promise in stroke therapy. Specifically, the compound (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN 23) demonstrated potent neuroprotective effects . In neuronal cultures subjected to oxygen glucose deprivation (OGD), QN 23 improved neuronal viability after recovery. Additionally, it reduced neuronal death and infarct size in in vivo models of cerebral ischemia. These findings position QN 23 as a potential lead compound for ischemic stroke treatment.
Antioxidant Activity
Radical Scavenging: QN 23 also exhibits strong antioxidant properties. It effectively traps various toxic radical oxygenated species, further supporting its neuroprotective capacity. The ability to counter oxidative stress is crucial in stroke therapy, making QN 23 a valuable candidate .
Antimalarial Applications
Primaquine Analogs: While not directly related to stroke therapy, the broader class of 4-hydroxy-2-quinolones, including “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate,” has been explored for antimalarial applications. Primaquine, a related compound, is an essential antimalarial drug. However, it can cause hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PDH) deficiency due to the generation of oxidant species by its metabolites .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-23-13-6-7-16-11(9-13)8-12(17(21)20-16)10-24-18(22)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVWAUCSXJBJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl 2-fluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)
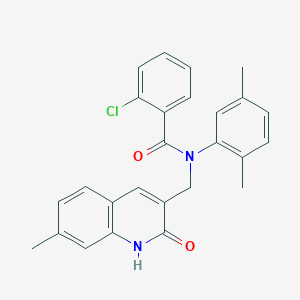

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
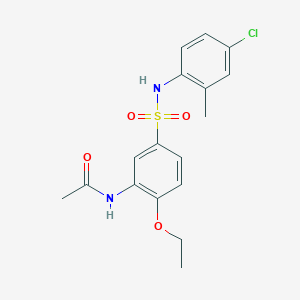
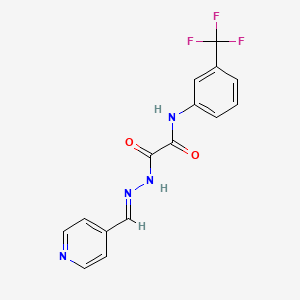
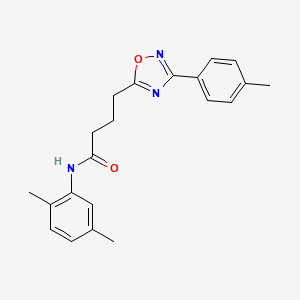

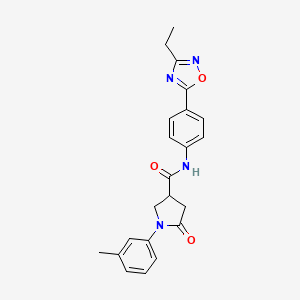
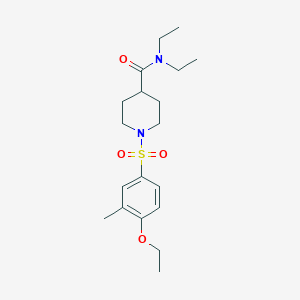
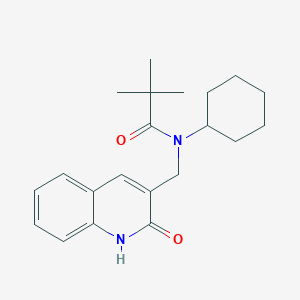
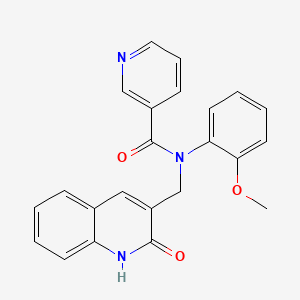
![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
